molecular formula C15H14FN5O2S B2993218 5-(4-fluorophenyl)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)oxazole-2-carboxamide CAS No. 1795189-82-0

5-(4-fluorophenyl)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)oxazole-2-carboxamide

Cat. No.: B2993218
CAS No.: 1795189-82-0
M. Wt: 347.37
InChI Key: MSGVZTKAENUJER-UHFFFAOYSA-N
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Description

5-(4-fluorophenyl)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)oxazole-2-carboxamide is a synthetic small molecule of significant interest in early-stage chemical biology and drug discovery research. Its structure incorporates a 1,2,4-triazole moiety linked via a thioether bridge to an oxazole carboxamide core, features commonly associated with targeting ATP-binding sites and modulating protein function . The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, known for its ability to engage in hydrogen bonding and dipole-dipole interactions with biological targets, which can be leveraged to develop potent enzyme inhibitors . Researchers can utilize this compound as a chemical tool to probe biological systems, particularly in the study of kinase signaling pathways, given the propensity of oxazole derivatives to interact with kinase enzymes. The structural architecture suggests potential for investigating antiproliferative mechanisms, as heterocyclic compounds with similar sulfur-bridged pharmacophores have demonstrated potent activity as inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cell models . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-(4-fluorophenyl)-N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]-1,3-oxazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN5O2S/c1-21-9-19-20-15(21)24-7-6-17-13(22)14-18-8-12(23-14)10-2-4-11(16)5-3-10/h2-5,8-9H,6-7H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSGVZTKAENUJER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SCCNC(=O)C2=NC=C(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(4-fluorophenyl)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)oxazole-2-carboxamide is a novel derivative of oxazole and triazole, which has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Fluorophenyl group : Enhances lipophilicity and potential interactions with biological targets.
  • Triazole moiety : Known for its bioactivity in various pharmacological contexts.
  • Oxazole ring : Contributes to the compound's stability and reactivity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing triazole and oxazole moieties. Research indicates that derivatives similar to this compound exhibit significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action :
    • The presence of the triazole ring has been linked to the inhibition of cell proliferation through apoptosis induction in cancer cells. For example, compounds with similar structures demonstrated IC50 values in the low micromolar range against A-431 and Jurkat cell lines .
    • Molecular dynamics simulations suggest that these compounds interact with critical proteins involved in cell survival pathways, such as Bcl-2, primarily through hydrophobic interactions .
  • Case Studies :
    • A derivative with a similar structure was tested against human glioblastoma U251 cells and exhibited potent anticancer activity (IC50 < 30 µM), attributed to specific substitutions on the phenyl ring that enhance binding affinity to target proteins .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Triazole derivatives have shown broad-spectrum antimicrobial effects.

  • In Vitro Studies :
    • Compounds with functionalities similar to this compound have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis .

Data Summary

Biological ActivityIC50 (µM)Target Cell LinesReference
Anticancer<30U251
Anticancer1.61 ± 1.92A-431
AntimicrobialVariesVarious bacteria

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogous Compounds

Compound Name Core Heterocycle Substituents Key Linkage Reference ID
Target Compound Oxazole 4-Fluorophenyl, 4-methyl-1,2,4-triazole Carboxamide, thioethyl -
5-Amino-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide Oxazole 4-Ethoxyphenyl, 2-fluorophenyl Carboxamide, methylene
S-Alkylated 1,2,4-triazoles [10–15] (e.g., 2-(5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazol-3-ylthio)-1-(aryl)ethanones) 1,2,4-Triazole Sulfonylphenyl, difluorophenyl Thioether, ketone
2-{[4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide 1,2,4-Triazole Thiophene, 4-fluorophenyl Thioether, acetamide
5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide Pyrazole 4-Fluorophenyl, 4-methylphenyl Carbothioamide
  • Oxazole vs. Triazole/Pyrazole Cores: The target compound’s oxazole ring differs from 1,2,4-triazole (e.g., compounds in ) and pyrazole () cores in electronic properties.
  • Substituent Effects : The 4-fluorophenyl group in the target compound is shared with and , enhancing lipophilicity and π-π stacking. Ethoxyphenyl () and sulfonylphenyl () substituents introduce steric and electronic variations.
  • Linkage Chemistry : The thioethyl-carboxamide bridge in the target compound contrasts with ketone () or methylene () linkages, affecting conformational flexibility and metabolic stability.

Physicochemical and Spectral Properties

Table 2: Spectral and Physicochemical Data

Compound Class IR νC=S (cm⁻¹) NMR δ (ppm) Key Signals Molecular Weight (g/mol) Reference ID
Target Compound Not reported Not available ~375.4 (estimated) -
Hydrazinecarbothioamides [4–6] 1243–1258 NH: 3150–3319; C=O: 1663–1682 ~400–450
1,2,4-Triazole-3-thiones [7–9] 1247–1255 NH: 3278–3414; no C=O ~450–500
5-Amino-1-{[2-(4-ethoxyphenyl)...} Not reported ChemSpider ID: 1112307-55-7 478.5
  • IR Spectroscopy : The absence of C=O in 1,2,4-triazoles () confirms cyclization, a feature shared with the target compound’s triazole moiety. The C=S stretch (~1250 cm⁻¹) in thioether-linked compounds () is critical for confirming S-alkylation.
  • NMR Trends : NH protons in triazole-thiones (δ ~3278–3414 cm⁻¹, ) differ from oxazole carboxamides, where amide protons typically resonate near δ 8–10 ppm.

Q & A

Basic Research: What are the optimized synthetic routes for this compound, and how can reaction conditions be tailored to improve yield?

Methodological Answer:
Synthesis involves multi-step protocols, typically starting with condensation of fluorophenyl oxazole precursors with triazole-thioethyl intermediates. Key steps include:

  • Thioether linkage formation : Reacting 4-methyl-4H-1,2,4-triazole-3-thiol with bromoethyl intermediates under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 6–12 hours .
  • Carboxamide coupling : Using carbodiimide reagents (e.g., EDC/HOBt) to conjugate oxazole-2-carboxylic acid to the thioethyl-triazole intermediate in anhydrous DCM or THF .
  • Yield optimization : Adjusting stoichiometric ratios (1:1.2 for thiol:bromoethyl), solvent polarity, and reaction time. For example, ethanol/water crystallization improves purity (yields ~70–76%) .

Basic Research: Which spectroscopic techniques are critical for structural validation, and how are spectral contradictions resolved?

Methodological Answer:

  • IR spectroscopy : Confirms C=O (1670–1700 cm⁻¹), C=N (1600–1650 cm⁻¹), and C-S-C (600–700 cm⁻¹) bonds .
  • ¹H/¹³C NMR : Identifies fluorophenyl aromatic protons (δ 7.2–7.8 ppm), triazole methyl groups (δ 2.5–3.0 ppm), and oxazole carbons (δ 150–160 ppm) .
  • Mass spectrometry : Validates molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.
  • Contradiction resolution : Cross-reference with computational models (e.g., DFT for NMR chemical shifts) and repeat experiments under controlled humidity to avoid hydrate formation artifacts .

Advanced Research: How can density functional theory (DFT) predict nonlinear optical (NLO) properties, and what substituent modifications enhance performance?

Methodological Answer:

  • DFT workflow : Use Gaussian09/B3LYP with 6-31G(d,p) basis sets to calculate polarizability (α) and hyperpolarizability (β). Triazole-thioethyl groups increase charge transfer, critical for NLO activity .
  • Substituent tuning : Introduce electron-withdrawing groups (e.g., -NO₂) on the fluorophenyl ring to enhance β values by 40–60%. Compare with bromophenyl analogs (β ~1.5×10⁻³⁰ esu) .
  • Validation : Correlate computational results with experimental hyper-Rayleigh scattering (HRS) or Z-scan techniques .

Advanced Research: What strategies assess this compound’s enzyme inhibition potential, and how are solubility limitations addressed?

Methodological Answer:

  • Enzyme assays : Use fluorescence-based kinase inhibition assays (e.g., EGFR or CDK2) with IC₅₀ determination via dose-response curves (0.1–100 µM range) .
  • Solubility enhancement : Co-solvent systems (e.g., DMSO/PEG400) or nanoformulation (liposomes) improve aqueous solubility. For example, PEG400 increases solubility from <0.1 mg/mL to ~2.5 mg/mL .
  • SAR studies : Modify the triazole’s methyl group to -CF₃ or -OCH₃ to balance lipophilicity and target binding .

Advanced Research: How can conflicting biological activity data across studies be systematically analyzed?

Methodological Answer:

  • Meta-analysis framework :
    • Normalize data using % inhibition vs. controls across studies.
    • Apply multivariate regression to identify confounding variables (e.g., cell line variability, assay temperature).
    • Validate via orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) .
  • Case example : Discrepancies in IC₅₀ values for kinase inhibition may arise from ATP concentration differences (1 mM vs. 100 µM). Standardize assay conditions using CEREP panels .

Advanced Research: What mechanistic insights can molecular docking provide for target engagement?

Methodological Answer:

  • Docking workflow : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 or PARP1). Key steps:
    • Prepare protein structures (PDB: 1CX2) with removed water and added polar hydrogens.
    • Define binding sites using GRID-based pocket detection.
    • Score poses using MM-GBSA for binding free energy (ΔG ~-9.5 kcal/mol for triazole-thioethyl interactions) .
  • Validation : Compare docking results with mutagenesis studies (e.g., alanine scanning of catalytic residues) .

Advanced Research: How can computational models guide the design of derivatives for improved photostability?

Methodological Answer:

  • TD-DFT analysis : Calculate excited-state lifetimes and HOMO-LUMO gaps (e.g., 4.2 eV for the parent compound). Lower gaps (<3.5 eV) correlate with red-shifted absorption and photodegradation .
  • Derivative design : Replace the oxazole ring with thiazole to increase photostability (t₁/₂ from 2 to 8 hours under UV light) .
  • Experimental validation : Use accelerated weathering tests (ISO 11341) with HPLC monitoring of degradation products .

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